3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one
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Overview
Description
3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one typically involves the condensation of 3-acetyl-4-hydroxycoumarin with 4-dimethylaminobenzaldehyde in the presence of piperidine in an ethanol solution . This reaction forms the pyrrole ring and introduces the necessary substituents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the production of dyes and pigments due to its chromophoric groups.
Mechanism of Action
The mechanism of action of 3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. This interaction can affect biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3-(4-(dimethylamino)phenyl)acrylo-yl)-4-hydroxy-2H-chromen-2-one: This compound has a similar structure but includes a chromenone ring instead of a pyrrole ring.
4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran: This compound shares the dimethylamino and aromatic substituents but has a different core structure.
3,4-Dimethoxyphenethylamine: Although structurally different, this compound shares some functional groups and is used in similar applications.
Uniqueness
The uniqueness of 3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one lies in its specific combination of functional groups and the pyrrole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13-5-9-17(10-6-13)23-19(18(14(2)24)20(25)21(23)26)15-7-11-16(12-8-15)22(3)4/h5-12,19,25H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRCSDSMQBKJJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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